molecular formula C16H13Cl2N3O2S B237241 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide

Cat. No. B237241
M. Wt: 382.3 g/mol
InChI Key: FXDADUPRBHRRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide, also known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. In biochemistry, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been tested for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been used to study the role of neurotransmitters in the brain and their effects on behavior.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways by phosphorylating target proteins. By inhibiting protein kinases, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide may disrupt these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide inhibits the activity of protein kinases, including Akt, ERK, and JNK. In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has antitumor effects in various cancer models, including breast cancer, lung cancer, and melanoma. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it more accessible for research. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying cellular signaling pathways. However, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which may limit its use in some experiments. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has not been extensively tested in humans, so its safety and efficacy as a drug candidate are not yet fully understood.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. One area of interest is the development of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide analogs with improved solubility and bioavailability. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide in humans. Overall, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has shown promising results in various scientific research fields, and further studies may lead to the development of new treatments for a range of diseases.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-amino-5-methylbenzothiazole to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2-benzothiazolyl)acetamide. This compound is then reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been optimized to increase yield and purity, making it more accessible for scientific research.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide

InChI

InChI=1S/C16H13Cl2N3O2S/c1-8-3-5-12-15(21-24-20-12)14(8)19-16(22)9(2)23-13-6-4-10(17)7-11(13)18/h3-7,9H,1-2H3,(H,19,22)

InChI Key

FXDADUPRBHRRKP-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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